

2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies

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Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

Cat. No.: B1598183

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An In-Depth Technical Guide to **2-(Ethylthio)-9H-purin-6-amine** for Enzyme Inhibition Studies

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **2-(Ethylthio)-9H-purin-6-amine**, also known as 2-Ethylthioadenine, in enzyme inhibition studies. This guide provides an in-depth understanding of its mechanism of action, detailed experimental protocols, and data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

2-(Ethylthio)-9H-purin-6-amine is a synthetic purine analog that serves as a powerful chemical probe for investigating cellular signaling pathways and enzyme kinetics. Its structural similarity to endogenous purines, particularly adenosine, makes it a valuable tool for modulating the activity of specific enzymes involved in purine metabolism. The primary utility of this compound lies in its ability to inhibit Adenosine Kinase (AK), a key enzyme that regulates intracellular and extracellular concentrations of adenosine.^{[1][2]} By inhibiting AK, **2-(Ethylthio)-9H-purin-6-amine** effectively increases local adenosine levels, thereby providing a mechanism to study the downstream effects of adenosine receptor signaling in various physiological and pathological contexts, including pain, inflammation, and epilepsy.^{[1][2][3][4]}

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.

Property	Value	Source
IUPAC Name	2-(ethylthio)-9H-purin-6-amine	PubChem[5]
Synonyms	2-Ethylthioadenine	PubChem[5]
CAS Number	33436-90-7	PubChem[5]
Molecular Formula	C ₇ H ₉ N ₅ S	PubChem[5]
Molecular Weight	195.25 g/mol	PubChem[5]
Aqueous Solubility	Limited (<1 mg/mL at 25°C)	Estimated[6]
Typical Solvent	Dimethyl sulfoxide (DMSO)	Common practice

Mechanism of Action and Biological Significance

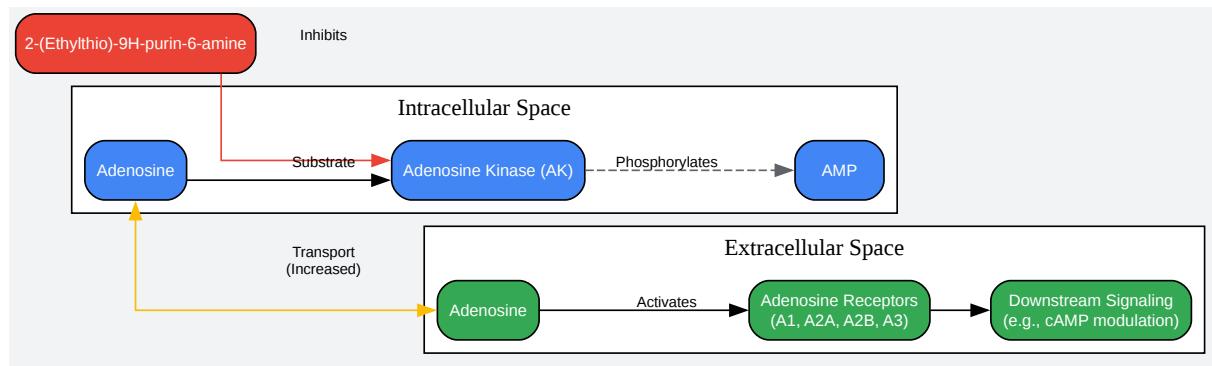
The primary mechanism through which **2-(Ethylthio)-9H-purin-6-amine** exerts its biological effects is via the inhibition of Adenosine Kinase (AK).[1]

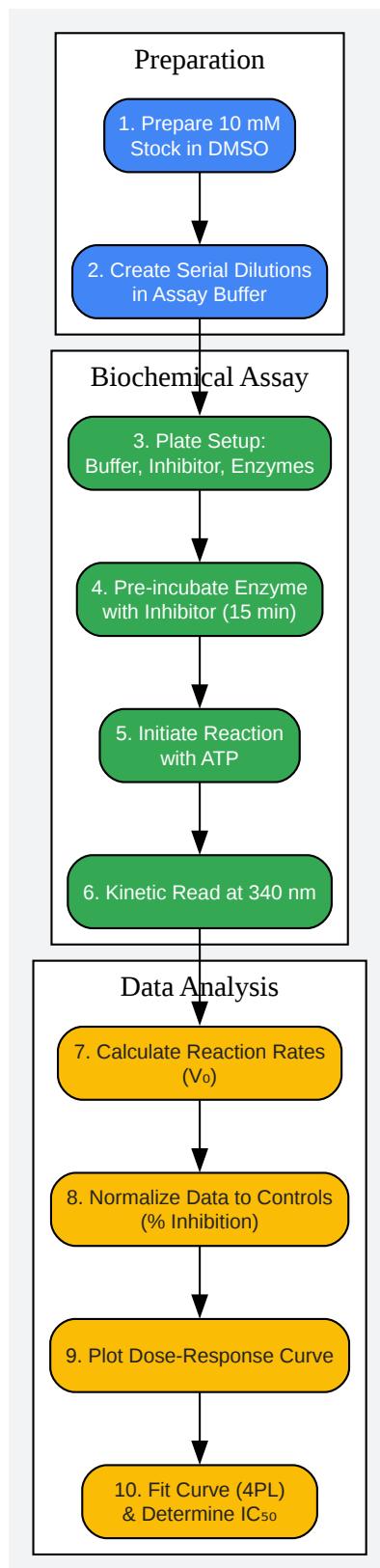
Causality of Action:

- Enzyme Inhibition: **2-(Ethylthio)-9H-purin-6-amine** acts as an inhibitor of Adenosine Kinase.
- Substrate Accumulation: AK is responsible for phosphorylating intracellular adenosine to adenosine monophosphate (AMP). Inhibition of AK prevents this conversion, leading to the accumulation of intracellular adenosine.[4]
- Increased Extracellular Adenosine: The rise in intracellular adenosine concentration alters the equilibrium across the cell membrane, promoting its transport into the extracellular space.[1][4]
- Receptor Activation: The elevated extracellular adenosine then acts as an agonist for G-protein coupled adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃), triggering a cascade of downstream signaling events that modulate cellular function.[1][3]

This indirect, yet potent, modulation of purinergic signaling makes **2-(Ethylthio)-9H-purin-6-amine** an invaluable tool for studying processes regulated by adenosine, such as neurotransmission, inflammation, and cardiovascular function.[1][3][7]

Beyond AK, 2-alkylthio substituted analogues of AMP and ATP have been shown to be specific, noncompetitive inhibitors of ADP-induced human platelet aggregation, highlighting a broader utility in hematological research.[8]



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